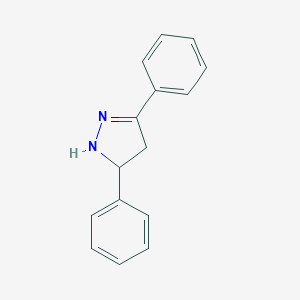

3,5-diphenyl-4,5-dihydro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQJTFADLQQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395003 | |

| Record name | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-60-6 | |

| Record name | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2-Pyrazoline Scaffold: Structural Dynamics, Synthesis, and Pharmacophore Integration of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole

Content Type: Technical Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Target Audience: Synthetic Chemists, Pharmacologists, and Drug Discovery Leads

Structural Architecture & Nomenclature

The molecule 3,5-diphenyl-4,5-dihydro-1H-pyrazole represents a privileged scaffold in medicinal chemistry, commonly referred to as a 2-pyrazoline . To manipulate this structure for drug development, one must first understand its tautomeric and stereochemical nuances.

IUPAC Deconstruction

The name is derived from the Hantzsch-Widman system for a 5-membered ring containing two nitrogen atoms (pyrazole) with varying degrees of saturation.

-

"Pyrazole": The unsaturated parent ring (C3H4N2).

-

"4,5-dihydro": Indicates the saturation of the bond between positions 4 and 5. This forces the double bond to reside between N2 and C3 (forming the imine-like functionality).

-

"1H": Specifies the tautomer where the proton resides on the N1 nitrogen. This is the stable form for 3,5-disubstituted pyrazolines derived from hydrazines.

-

"3,5-diphenyl": Phenyl substituents at C3 and C5.[1]

Stereochemical Criticality

A defining feature of this molecule is the chiral center at C5 . Unlike the fully aromatic pyrazole, the 2-pyrazoline ring is not planar. The C5 carbon is

-

Implication: The phenyl group at C5 can adopt specific orientations relative to the ring, influencing binding affinity in enzyme pockets (e.g., MAO-B or COX-2).

-

Spectroscopy: This chirality renders the two protons at C4 diastereotopic , creating a distinct AMX spin system in

H-NMR (see Section 3).

Synthetic Architecture: The Chalcone Route

The most robust, field-proven protocol for synthesizing 3,5-diphenyl-4,5-dihydro-1H-pyrazole is the cyclocondensation of chalcones with hydrazine. This method is preferred over direct condensation for its regioselectivity and yield stability.

Reaction Logic & Workflow

The synthesis proceeds via a Claisen-Schmidt condensation followed by a Michael addition-cyclization .

Figure 1: Step-wise synthetic pathway from precursors to the final pyrazoline scaffold.

Detailed Protocol

Step 1: Synthesis of Chalcone (Intermediate)

-

Charge: Dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (25 mL).

-

Catalyze: Add 10% NaOH solution (5 mL) dropwise while stirring at 0–5°C.

-

React: Stir vigorously at room temperature for 6–12 hours. The solution will turn yellow/orange as the conjugated enone forms.

-

Isolate: Pour into ice water and acidify slightly with HCl to precipitate the chalcone. Filter and recrystallize from ethanol.

Step 2: Cyclization to Pyrazoline

-

Charge: Dissolve the Chalcone (5 mmol) in ethanol (20 mL).

-

Reagent: Add Hydrazine Hydrate (99%, 10 mmol). Note: Excess hydrazine drives the equilibrium forward.

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Critical Control Point: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the chalcone spot and the appearance of a fluorescent spot (under UV 254/365 nm) indicates success.

-

-

Workup: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice.

-

Purification: Filter the solid. Recrystallize from ethanol.

-

Stability Note: Avoid prolonged exposure to air/light during drying to prevent oxidation to the fully aromatic pyrazole (which loses fluorescence and chirality).

-

Spectroscopic Validation (The AMX System)

Trustworthiness in pyrazoline synthesis is established via NMR. You must confirm the ring closure and the integrity of the "4,5-dihydro" state.

The protons on the pyrazoline ring (H-4a, H-4b, and H-5) form an AMX spin system . Because C5 is chiral, the two protons at C4 are diastereotopic (magnetically non-equivalent).

Diagnostic 1H-NMR Data (CDCl3, 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |

| H-A (H-5) | 4.80 – 5.10 | Doublet of Doublets (dd) | The chiral proton adjacent to the N1 and Phenyl ring. | |

| H-M (H-4 trans) | 3.40 – 3.80 | Doublet of Doublets (dd) | Geminal coupling with H-X; Vicinal trans coupling with H-A. | |

| H-X (H-4 cis) | 2.90 – 3.10 | Doublet of Doublets (dd) | Geminal coupling with H-M; Vicinal cis coupling with H-A. | |

| Aromatic | 7.20 – 7.80 | Multiplet | N/A | Overlapping phenyl protons. |

Interpretation:

-

If you see a singlet at

6.5–7.0 ppm instead of the AMX pattern, your compound has oxidized to the pyrazole (aromatized). -

The large geminal coupling (~17 Hz) is characteristic of the rigid ring methylene group.

Pharmacological Utility: MAO Inhibition[1]

The 3,5-diphenyl-2-pyrazoline scaffold is a validated pharmacophore for Monoamine Oxidase (MAO) inhibition, specifically selective for MAO-B (relevant to Parkinson's disease) and MAO-A (antidepressant activity).

Mechanism of Action

The scaffold mimics the structure of biogenic amines. The N1 nitrogen often acts as a hydrogen bond donor/acceptor within the enzymatic cleft, while the phenyl rings engage in

Figure 2: Pharmacophore interactions between the pyrazoline scaffold and the MAO-B active site.

Structural Optimization (SAR)

To transition from this core structure to a drug candidate, modifications are required at specific vectors:

-

N1-Substitution: Acylation or thiocarbamoylation at N1 stabilizes the molecule against oxidation and improves selectivity for MAO-B.

-

Phenyl Ring Substitution: Electron-donating groups (e.g., -OMe) on the C3-phenyl ring typically enhance inhibitory potency.

References

-

IUPAC Nomenclature: ACD/Labs. Nomenclature of Organic Chemistry: Pyrazoline Rules (Hantzsch-Widman).[2]Link

-

Synthesis Protocol: BenchChem. Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.Link

-

Pharmacology (MAO): National Institutes of Health (NIH). Recent advances in the therapeutic applications of pyrazolines (MAO-B Inhibition).Link

-

Spectroscopy: ChemicalBook. 2-Pyrazoline 1H NMR Spectrum and Characterization.Link

-

Mechanism: Organic Chemistry Portal. Pyrazoline Synthesis via Cyclocondensation.[3][4][5]Link

Sources

The Pyrazoline Scaffold: Physicochemical Characterization and Synthetic Utility of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole

Executive Summary

This technical guide details the physicochemical profile, synthetic pathways, and structural validation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole (often referred to as 3,5-diphenyl-2-pyrazoline). Unlike its fully aromatic counterpart (3,5-diphenylpyrazole), this partially saturated heterocycle possesses a chiral center at C5 and distinct electronic properties that make it a privileged scaffold in medicinal chemistry (MAO inhibition, anti-inflammatory) and optoelectronics (fluorescence).

Part 1: Physicochemical Profile[1]

The molecular weight of 3,5-diphenyl-4,5-dihydro-1H-pyrazole is 222.29 g/mol .

Researchers must distinguish this compound from the fully unsaturated 3,5-diphenylpyrazole (MW 220.27 g/mol ).[1] The "dihydro" designation indicates the saturation of the C4-C5 bond, adding two hydrogen atoms to the formula and creating a chiral center at C5.

Key Data Table[1][2][3][4]

| Property | Value | Technical Note |

| Molecular Formula | Distinct from | |

| Molecular Weight | 222.29 g/mol | Average mass for stoichiometric calculations.[1] |

| Monoisotopic Mass | 222.1157 Da | Required for High-Resolution Mass Spectrometry (HRMS) validation |

| Physical State | Pale yellow solid | Color arises from the conjugated |

| Solubility | DMSO, DMF, CHCl3 | Limited solubility in water; requires organic co-solvents for biological assays.[1] |

| LogP (Predicted) | ~3.6 - 4.0 | High lipophilicity suggests good membrane permeability but requires formulation optimization.[1] |

Part 2: Synthetic Architecture & Mechanism

The most robust synthesis of the 3,5-diphenyl-4,5-dihydro-1H-pyrazole core is the cyclocondensation of chalcones with hydrazine hydrate. This reaction proceeds via a Claisen-Schmidt condensation followed by a Michael-type addition/cyclization.[1]

Protocol: The "Chalcone-Hydrazine" Route

Reagents:

-

Benzaldehyde (1.0 eq)

-

Acetophenone (1.0 eq)

-

Hydrazine Hydrate (2.5 eq)[2]

-

Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst/Solvent)[3]

Step-by-Step Methodology:

-

Chalcone Formation (Precursor): React benzaldehyde and acetophenone in ethanolic NaOH (10%) at

. Stir for 4-6 hours. The resulting precipitate (Chalcone) is filtered and recrystallized from ethanol.[1] -

Cyclization: Dissolve the purified chalcone (10 mmol) in 20 mL of ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (25 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Note: Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is critical to observe the disappearance of the chalcone spot. -

Work-up: Pour the reaction mixture into crushed ice. The pyrazoline precipitates as a solid.[1][2][4]

-

Purification: Recrystallize from ethanol to yield the pure product.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from precursors to the final heterocycle.

Figure 1: Synthetic workflow showing the conversion of simple aromatics into the pyrazoline scaffold via the chalcone intermediate.

Part 3: Structural Validation (Self-Validating Protocols)

Trustworthiness in synthesis comes from rigorous characterization.[1] For 4,5-dihydro-1H-pyrazoles, NMR spectroscopy provides the most definitive proof of structure due to the specific coupling pattern of the protons on the pyrazoline ring.

Proton NMR ( -NMR) Signature

The non-aromatic ring protons form an ABX system (or AMX depending on field strength) due to the chiral center at C5. This is the "fingerprint" of the dihydro-pyrazole.[1]

-

and

-

(C5 Proton): The chiral proton attached to the phenyl ring. It appears as a doublet of doublets (dd) typically between

-

Coupling Constants (

):- (Geminal): ~17-18 Hz (Large coupling confirms the rigid ring structure).

-

and

Mass Spectrometry (MS) Fragmentation

In ESI-MS or EI-MS, the fragmentation pattern confirms the core stability.

-

Molecular Ion:

(ESI) or -

Primary Fragment: Loss of the phenyl ring or retro-cycloaddition.[1]

Figure 2: Simplified fragmentation logic for structural confirmation via Mass Spectrometry.

Part 4: Functional Utility & Applications

The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold is not merely a chemical curiosity; it is a pharmacophore with validated biological activity.

Therapeutic Applications

-

MAO Inhibition: The pyrazoline ring mimics the structure of MAO substrates.[1] Derivatives substituted at the N1 position are potent inhibitors of Monoamine Oxidase B (MAO-B), useful in treating Parkinson's disease [1].

-

Antimicrobial Agents: The lipophilic nature of the diphenyl scaffold allows penetration of bacterial cell walls (e.g., Mycobacterium tuberculosis).[1] Substitution with electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl rings enhances this activity [2].

Fluorescence

Unlike the fully aromatic pyrazoles, 2-pyrazolines exhibit strong blue fluorescence.[1] This property makes them useful as:

-

Optical Brighteners: In industrial applications.[1]

-

Bio-probes: For cellular imaging where the scaffold is conjugated to a target ligand.[1]

References

-

Design, synthesis and biological evaluation of 2-pyrazoline derivatives. Source: European Journal of Medicinal Chemistry.[1] Context: Validates the MAO-B inhibitory potential of the scaffold.[1] Link:[Link]

-

Synthesis and Antitubercular Activity of New 3,5-Disubstituted-2-pyrazolines. Source: Journal of Heterocyclic Chemistry.[1][4] Context: Details the synthesis and antimicrobial application of the diphenyl-pyrazoline core. Link:[Link]

-

Pyrazolines: A Biological Review. Source: Mini-Reviews in Medicinal Chemistry. Context: Comprehensive overview of the pharmacophore's versatility.[1][5] Link:[Link]

Sources

Technical Whitepaper: Pyrazoline Synthesis via Chalcone Cyclocondensation

Topic: Introduction to Pyrazoline Synthesis from Chalcones Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Insights, Optimized Protocols, and Green Chemistry Applications

Executive Summary

The pyrazoline scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—represents a "privileged structure" in medicinal chemistry due to its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] This guide provides a rigorous technical analysis of synthesizing 2-pyrazolines from chalcone (

The Pharmacophore: Why Pyrazolines Matter

Pyrazolines are electron-rich nitrogen heterocycles that act as bioisosteres for various active moieties. Their structural rigidity allows for precise orientation of substituents (aryl, heteroaryl) to interact with biological targets such as the COX-2 enzyme, monoamine oxidase (MAO), and tubulin.

Key Structural Features:

-

N1-Position: susceptible to acylation/alkylation; critical for pharmacokinetic modulation.

-

C3 & C5 Positions: Stereocenters (in chiral syntheses) that dictate receptor binding affinity.

-

Unsaturation: The C=N bond provides a dipole moment essential for hydrogen bonding interactions.

Mechanistic Pathway: The Cyclocondensation Reaction

The conversion of chalcones to pyrazolines is a cyclocondensation reaction involving hydrazine hydrate or substituted hydrazines.[8] The mechanism is generally understood as a sequence of nucleophilic attack and cyclization.

Reaction Logic[8]

-

Nucleophilic Attack (Michael Addition): The terminal nitrogen of the hydrazine attacks the

-carbon of the chalcone (Michael acceptor). -

Intermediate Formation: Formation of a hydrazone intermediate (often transient).

-

Cyclization: Intramolecular nucleophilic attack of the second nitrogen on the carbonyl carbon.

-

Dehydration: Loss of water (or acid/base assisted elimination) to form the stable pyrazoline ring.

Mechanistic Visualization

The following diagram details the flow from reactants to the final heterocycle.[8][9][10][11]

Figure 1: Step-wise mechanistic pathway for the cyclocondensation of chalcones with hydrazine to form 2-pyrazolines.

Experimental Protocols

The following protocols are designed for reproducibility. Selection depends on the desired substitution at the N1 position and available equipment.

Protocol A: Conventional Acid-Catalyzed Synthesis (N-Acetyl Derivatives)

Best for: Generating stable N-acetyl pyrazolines with high yields.

Reagents:

-

Hydrazine hydrate (99%, 5.0 mmol)

-

Glacial Acetic Acid (Solvent & Catalyst)[13]

Step-by-Step Workflow:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid.

-

Note: Acetic acid acts as both the solvent and the acylating agent for the N1 position.

-

-

Addition: Add hydrazine hydrate (5.0 mmol) dropwise under stirring at room temperature.

-

Caution: Exothermic reaction.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 110–120°C for 4–6 hours.

-

Monitoring: Check progress via TLC (Mobile phase: n-Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot.

-

-

Quenching: Pour the reaction mixture into 50 mL of crushed ice-water with vigorous stirring.

-

Isolation: The product will precipitate as a solid.[8][9] Filter via vacuum filtration.

-

Purification: Recrystallize from ethanol (95%).

Protocol B: Green Synthesis in PEG-400 (Eco-Friendly)

Best for: High atom economy, avoiding volatile organic solvents (VOCs), and faster reaction times.

Reagents:

-

Hydrazine hydrate (1.5 mmol)

-

Polyethylene Glycol-400 (PEG-400) (15 mL)[14]

-

NaOH (Catalytic amount, 20% aq. solution)

Step-by-Step Workflow:

-

Medium Preparation: Place 15 mL of PEG-400 in a beaker and heat to 40–50°C.

-

Mixing: Add the chalcone and hydrazine hydrate to the warm PEG-400.

-

Catalysis: Add 1 mL of 20% NaOH solution.

-

Reaction: Stir at 50°C for 30–60 minutes.

-

Workup: Pour into ice-cold water. The product precipitates immediately.

-

Recrystallization: Isolate by filtration and recrystallize from ethanol.

Critical Process Parameters (CPP) & Troubleshooting

To ensure scientific integrity, researchers must control the following variables.

| Parameter | Impact on Synthesis | Troubleshooting / Optimization |

| Solvent Polarity | Affects solubility of the chalcone and stability of the transition state. | Ethanol is standard. Acetic Acid yields N-acetyl products.[16] DMSO is used for difficult-to-dissolve substrates. |

| Catalyst pH | Determines reaction pathway. | Acidic (AcOH): Promotes dehydration but may acylate N1. Basic (NaOH): Faster kinetics, yields N-H or N-substituted (if using phenylhydrazine) products. |

| Temperature | Reaction rate vs. degradation. | Maintain reflux for conventional methods. Do not exceed 140°C in microwave protocols to prevent charring. |

| Substituent Effects | Electron-Withdrawing Groups (EWGs) on the chalcone ring enhance electrophilicity. | Chalcones with strong Electron-Donating Groups (EDGs) (e.g., -OMe) at the |

Biological Validation & Data Interpretation

Synthesized pyrazolines must be validated for biological activity.[3][7][11][17] Below is a summary of recent findings linking specific substitutions to bioactivity.

| Biological Target | Active Motif | Key Reference Data |

| Anticancer (MCF-7) | 1,3,5-triphenyl-2-pyrazoline | Compounds showed IC50 values < 5.0 µM, comparable to Cisplatin [1].[5] |

| Antimicrobial | N-phenyl-3-(4-chlorophenyl) | Halogenated derivatives show broad-spectrum activity against S. aureus and E. coli [2]. |

| Anti-inflammatory | 3,5-diaryl-1-acetyl-pyrazoline | Significant reduction in carrageenan-induced paw edema, attributed to COX-2 inhibition [3]. |

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to validation, ensuring a self-validating system.

Figure 2: Decision matrix and workflow for the synthesis and validation of pyrazoline derivatives.

References

- Pharmaceutical Importance of Pyrazoline Deriv

- Synthesis of Pyrazoline Derivatives from Chalcones | Capstone.

- Synthesis of pyrazolines via chalcone pathway in PEG-400 medium.

- Green microwave synthesis of pyrazole chalcone molecular hybrids.RSC Publishing.

- Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism.Koya University.

Sources

- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 5. Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijdra.com [ijdra.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. researchgate.net [researchgate.net]

- 16. ajbasweb.com [ajbasweb.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: Mechanism & Synthesis of Pyrazolines from Chalcones

Executive Summary

This technical guide details the mechanistic pathways, synthetic protocols, and critical process parameters (CPPs) for the formation of 2-pyrazolines from chalcones (

The Chemical Foundation: Pharmacophore & Reactivity

The 2-pyrazoline scaffold (4,5-dihydro-1H-pyrazole) is a privileged structure in medicinal chemistry, serving as the core for MAO inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and anticancer therapeutics.[2]

The Reactants

-

Chalcone (Electrophile): A 1,3-diaryl-2-propen-1-one system. It possesses two electrophilic sites:

-

C=O Carbon (Hard Electrophile): Susceptible to 1,2-addition.

- -Carbon (Soft Electrophile): Susceptible to 1,4-addition (Michael addition).

-

-

Hydrazine (Nucleophile): A bidentate nucleophile.

-

Hydrazine Hydrate (

): Symmetrical. -

Substituted Hydrazines (

): Unsymmetrical (e.g., Phenylhydrazine), leading to regioselectivity considerations.

-

Mechanistic Pathways (The Core)

The formation of pyrazolines is a cyclocondensation reaction.[1] While debate exists regarding the initial step (1,2-addition vs. 1,4-addition), the 1,2-addition pathway is the generally accepted mechanism under acid catalysis, proceeding via a hydrazone intermediate.

Acid-Catalyzed Mechanism (Preferred for Drug Synthesis)

In the presence of weak acids (e.g., Glacial Acetic Acid), the reaction follows a specific sequence:

-

Activation: The acid protonates the carbonyl oxygen of the chalcone, increasing electrophilicity.

-

1,2-Nucleophilic Attack: The terminal amino group of the hydrazine attacks the carbonyl carbon.

-

Dehydration: Elimination of water yields a Hydrazone intermediate.

-

Cyclization (5-exo-trig): The second nitrogen (now part of the hydrazone) attacks the

-carbon of the alkene via an intramolecular Michael-type addition. -

Tautomerization: Rapid rearrangement stabilizes the ring into the 2-pyrazoline form.

Visualization: Acid-Catalyzed Pathway

The following diagram illustrates the stepwise transformation from Chalcone to Pyrazoline.

Caption: Stepwise acid-catalyzed mechanism showing the transition from 1,2-addition (hydrazone formation) to intramolecular cyclization.

Synthetic Protocols & Optimization

Reproducibility is the cornerstone of this guide. Below are two validated protocols: the industry-standard conventional reflux and a high-efficiency microwave method.

Protocol A: Conventional Acid-Catalyzed Reflux

Application: Standard laboratory synthesis; robust but time-consuming.

-

Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of Chalcone in 20 mL of Ethanol (99%).

-

Addition: Add 15 mmol of Hydrazine Hydrate (or Phenylhydrazine) dropwise to control the exotherm.

-

Catalysis: Add 5-10 mL of Glacial Acetic Acid . The acid acts as both catalyst and solvent.

-

Reaction: Reflux at 80°C for 6–8 hours .

-

Monitoring: Check TLC (Eluent: Ethyl Acetate/Hexane 2:8). Look for the disappearance of the chalcone spot (high

) and appearance of a fluorescent pyrazoline spot. -

Work-up: Pour the reaction mixture into 200 mL of ice-water . A precipitate should form immediately.

-

Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from Ethanol .[1][3]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Application: High-throughput screening; library generation.

-

Preparation: Mix 2 mmol Chalcone and 3 mmol Hydrazine in a microwave vial.

-

Solvent: Add 2 mL of Glacial Acetic Acid (or Ethanol with catalytic HCl).

-

Irradiation: Place in a microwave synthesizer (e.g., Biotage or CEM).

-

Power: 180–300 W

-

Temperature: 80–100°C

-

Time:3–5 minutes

-

-

Work-up: Pour into crushed ice, filter, and dry.

Comparative Data: Conventional vs. Microwave

The following table summarizes the efficiency gains using microwave irradiation, based on aggregated literature data.

| Parameter | Conventional Reflux | Microwave Assisted (MW) | Improvement Factor |

| Reaction Time | 6 – 12 Hours | 3 – 10 Minutes | ~100x Faster |

| Yield (%) | 60 – 75% | 85 – 94% | +20% Yield |

| Solvent Usage | High (20-50 mL) | Low/Solvent-free | Green Profile |

| Purity (Crude) | Moderate (Requires Recryst.) | High (Often pure) | Process Efficiency |

Structural Characterization & Regioselectivity

Confirming the structure of the pyrazoline ring—specifically distinguishing it from the open-chain hydrazone—is critical.

Regioselectivity with Substituted Hydrazines

When using Phenylhydrazine (

-

The terminal

is more nucleophilic than the internal -

Result: The terminal nitrogen attacks the carbonyl (C-1) first. The internal nitrogen attacks the

-carbon (C-3). -

Product: 1,3,5-Trisubstituted Pyrazoline . The phenyl group from the hydrazine ends up at the N-1 position .

Key Spectroscopic Signatures

-

FT-IR:

-

C=N Stretch: 1590–1620 cm⁻¹ (Characteristic of the pyrazoline ring).

-

Absence of C=O: The strong carbonyl peak of the starting chalcone (~1660 cm⁻¹) must be absent.

-

-

1H-NMR (The "ABX" System):

-

The three protons on the pyrazoline ring (two at C-4, one at C-5) form a rigid ABX spin system .

-

(C-4): dd, ~3.0 ppm (geminal coupling with

- (C-4): dd, ~3.8 ppm.

- (C-5): dd, ~5.0–6.0 ppm (deshielded by adjacent aryl group and nitrogen).

-

Note: Observation of these three distinct doublets of doublets confirms cyclization.

-

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Product | Incomplete cyclization (Hydrazone remains). | Increase reflux time or add more acid catalyst. Ensure anhydrous conditions if using absolute ethanol. |

| No Precipitate on Cooling | Product is soluble in acidic water. | Neutralize the ice-water mixture with Sodium Bicarbonate ( |

| Side Products (Azines) | Excess hydrazine attacking two chalcones. | Ensure Hydrazine is in excess (1.5 – 2.0 eq) relative to Chalcone to prevent dimerization. |

| Regioisomer Mix | Steric hindrance on hydrazine. | Use steric bulk to direct regioselectivity; however, standard phenylhydrazine heavily favors the 1,3,5-isomer. |

References

-

BenchChem Technical Support. (2025).[1][4] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from

-

Pawar, K. P., et al. (2023). "Green synthesis of pyrazolines as an anti-inflammatory, antimicrobial and antioxidant agents."[5] Journal of Chemical and Pharmaceutical Research. Retrieved from

-

RSC Publishing. (2024). "Green microwave synthesis of pyrazole chalcone molecular hybrids." Royal Society of Chemistry Advances. Retrieved from

-

National Institutes of Health (NIH). (2024). "Biological activities of pyrazoline derivatives--a recent development." PubMed Central. Retrieved from

-

Filali, I. (2025).[6] "Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review." Journal of Heterocyclic Chemistry. Retrieved from

Sources

stereochemistry of 3,5-diphenyl-4,5-dihydro-1H-pyrazole

An In-Depth Technical Guide to the Stereochemistry of 3,5-diphenyl-4,5-dihydro-1H-pyrazole

Executive Summary

The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, underpinning a multitude of compounds with significant pharmacological activities.[1][2] The biological function of these molecules is inextricably linked to their three-dimensional structure. Consequently, a profound understanding of their stereochemistry is not merely an academic exercise but a critical prerequisite for rational drug design and development. This guide provides a comprehensive exploration of the stereochemical intricacies of the 3,5-diphenyl-4,5-dihydro-1H-pyrazole core. We will dissect its synthesis, conformational preferences, and the definitive analytical techniques used for stereochemical elucidation, offering field-proven insights and detailed protocols for the modern researcher.

The Strategic Importance of Pyrazoline Stereochemistry

Pyrazoline derivatives are recognized for a vast spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The molecule 3,5-diphenyl-4,5-dihydro-1H-pyrazole possesses a single stereocenter at the C5 position, meaning it exists as a pair of enantiomers. The spatial arrangement of the phenyl group at this chiral center can drastically alter the molecule's interaction with biological targets, such as enzymes and receptors. Therefore, controlling and confirming the stereochemistry is paramount for developing potent and selective therapeutic agents and understanding their structure-activity relationships (SAR).

Synthesis and Stereochemical Control: Establishing the Core

The most prevalent and efficient method for synthesizing 4,5-dihydro-1H-pyrazoles is the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[2][4] This reaction directly establishes the C5 stereocenter.

Causality of Stereocenter Formation: The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The initial nucleophilic attack on the planar chalcone system creates the C5 chiral center. In the absence of any chiral influence (e.g., a chiral catalyst or auxiliary), the reaction produces a racemic mixture of (R)- and (S)-enantiomers in equal measure.

Caption: Reaction mechanism for pyrazoline synthesis.

Experimental Protocol: Synthesis of Racemic 3,5-diphenyl-4,5-dihydro-1H-pyrazole

This protocol describes a standard procedure adapted from methodologies found in the literature.[2][4] It is a self-validating system where the successful synthesis of the target compound is confirmed by melting point and spectroscopic analysis before proceeding to chiral separation.

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone) (1.0 eq)

-

Hydrazine Hydrate (1.5 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve chalcone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature and then pour it into ice-cold water.

-

Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted hydrazine.

-

Purification: Recrystallize the crude product from ethanol to yield the pure 3,5-diphenyl-4,5-dihydro-1H-pyrazole as a crystalline solid.

-

Validation: Dry the product and determine its melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The characteristic signals in ¹H NMR are crucial for initial validation.[4]

Conformational Analysis: The Pyrazoline Ring Puckering

Single-crystal X-ray diffraction studies on various 3,5-disubstituted-4,5-dihydro-1H-pyrazoles have definitively shown that the five-membered dihydropyrazole ring is not planar.[1][3][5] It typically adopts a puckered envelope conformation , where one atom is displaced from the plane formed by the other four.

Expert Insight: In most observed structures, the stereogenic C5 carbon atom acts as the "flap" of the envelope.[1][3] This conformation minimizes torsional strain within the ring. The substituents on the ring (the two phenyl groups) will adopt pseudo-axial or pseudo-equatorial positions to minimize steric hindrance. The phenyl group at C5 is often found in a pseudo-equatorial orientation, which is energetically more favorable.

Caption: Envelope conformation of the pyrazoline ring.

Quantitative Structural Data

The precise geometry, including the orientation of the phenyl rings relative to the central pyrazoline ring, can be described by dihedral angles obtained from X-ray crystallography.

| Compound Derivative | Pyrazoline Ring Conformation | Dihedral Angle (C5-Phenyl to Pyrazole Plane) | Reference |

| 3,5-Bis(4-bromophenyl)-1-phenyl | Flattened Envelope (C5 flap) | 79.53 (13)° | [3] |

| 3,5-Bis(4-methylphenyl)-1-phenyl | Envelope (C atom displaced) | 81.02 (7)° (approx.) | [5] |

| 3-Methyl-1,5-diphenyl | Shallow Envelope (C5 flap) | 82.22 (16)° | [1] |

| 3,5-Bis(4-fluorophenyl)-1-phenyl | Envelope | 77.7 (6)° (approx.) | [2] |

Note: Dihedral angles are approximated for comparison where the exact plane definition varies between publications.

The data consistently shows that the phenyl ring at the C5 position is nearly orthogonal to the plane of the pyrazoline ring, a key structural feature influencing molecular packing and receptor binding.[3]

Analytical Workflow for Stereochemical Elucidation

Determining the requires a multi-technique approach. The following workflow represents a robust, self-validating pathway from the initial racemic product to the fully characterized enantiomers.

Caption: A comprehensive workflow for stereochemical analysis.

¹H NMR Spectroscopy: The Diagnostic Signature

Proton NMR is the first line of analysis. The protons on the pyrazoline ring—the two diastereotopic protons at C4 (HA and HB) and the single proton at C5 (HX)—create a characteristic ABX spin system .[6]

-

HX (C5-H): Appears as a doublet of doublets, split by both HA and HB.

-

HA and HB (C4-H₂): Each appears as a doublet of doublets, split by each other (geminal coupling) and by HX (vicinal coupling).

The chemical shifts are typically observed in the ranges of δ 5.4-6.2 ppm for HX and δ 3.2-3.9 ppm for HA/HB.[4] The coupling constants (J-values) between these protons (JAX, JBX, and JAB) can provide conformational information, as their magnitude is related to the dihedral angle via the Karplus relationship.[7] While powerful, deriving precise conformations from J-values alone can be complex and is often superseded by X-ray crystallography for definitive structural assignment.

Chiral HPLC: Separating the Enantiomers

To study the biological activity of individual enantiomers, they must first be separated from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.[8]

Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating pyrazoline enantiomers. The choice of mobile phase (typically a normal phase like hexane/isopropanol) is critical for achieving baseline separation. The elution order of the enantiomers is specific to the CSP and mobile phase used.

This protocol is based on the successful separation of C(5)-chiral pyrazoline derivatives.[8]

-

System Preparation: Use an HPLC system equipped with a semipreparative polysaccharide-based chiral column (e.g., Chiralpak AD). Equilibrate the column with the mobile phase (e.g., n-hexane/2-propanol, 80:20 v/v) at a stable flow rate.

-

Sample Preparation: Prepare a concentrated solution of the racemic pyrazoline in the mobile phase.

-

Method Development (Analytical Scale): First, optimize the separation on an analytical scale column to determine retention times and resolution.

-

Injection & Fraction Collection: Inject the sample onto the semipreparative column. Collect the eluent corresponding to each resolved peak into separate vessels.

-

Purity Analysis: Analyze the collected fractions on the analytical scale to confirm their enantiomeric purity (>99% ee is desirable).

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

Absolute Configuration Determination

Once separated, the absolute configuration (R or S) of each enantiomer must be determined.

-

Single-Crystal X-ray Diffraction: This is the gold standard. If a suitable single crystal of one of the enantiomers can be grown, anomalous dispersion methods (typically the Flack parameter) can be used to determine its absolute configuration unambiguously.[8]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-handed circularly polarized light. Each enantiomer will give a mirror-image CD spectrum. While not an absolute method on its own, if the absolute configuration of a closely related analogue is known, the configuration of the new compound can be assigned by comparing their CD spectra.[8] It is also an excellent tool for confirming the identity of the enantiomers once the configuration has been assigned by X-ray methods.

Conclusion

The is defined by the C5 chiral center and the non-planar envelope conformation of the dihydropyrazole ring. A systematic and logical workflow, beginning with stereochemically-aware synthesis and progressing through rigorous spectroscopic validation, chiral separation, and absolute configuration assignment, is essential for any research program involving this privileged scaffold. Mastery of these principles and techniques empowers researchers to unlock the full therapeutic potential of pyrazoline-based compounds, paving the way for the development of more effective and safer medicines.

References

-

Tumbul, A., Büyükgüngör, O., & Kantar, C. (2010). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1279. [Link]

-

Samshuddin, S., Jasinski, J. P., Yathirajan, H. S., & Narayana, B. (2011). 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1019. [Link]

-

Asad, M., Hussain, A., Khan, M., et al. (2023). Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. Journal of Taibah University for Science, 17(1). [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-Diphenyl-1H-Pyrazoles. Retrieved from ResearchGate. [Link]

-

Mahesha, M., et al. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(5), o602. [Link]

-

Al-Soud, Y. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(10), 1896. [Link]

-

Samshuddin, S., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Fun, H. K. (2010). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1948. [Link]

-

Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1335-1337. [Link]

-

Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. [Link]

-

Fun, H. K., et al. (2010). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. [Link]

-

Hassner, A., & Michelson, M. J. (1962). N.m.r. Spectra and Stereoisomerism in Pyrazolines. The Journal of Organic Chemistry, 27(11), 3974-3977. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Retrieved from ResearchGate. [Link]

-

Kumar, V. V., & Lingaiah, N. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole. Journal of Chemistry Letters, 2(2), 73-79. [Link]

-

ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Retrieved from ResearchGate. [Link]

Sources

- 1. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Cyclization of Chalcones for the Synthesis of Pyrazoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the synthesis of pyrazolines through the acid-catalyzed cyclization of chalcones. This protocol is designed to be a self-validating system, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles. Pyrazolines are a prominent class of five-membered nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, making their synthesis a cornerstone of medicinal chemistry and drug discovery.[1][2][3][4][5]

Introduction: The Significance of Pyrazolines in Medicinal Chemistry

Pyrazolines, dihydropyrazole derivatives, are a privileged scaffold in drug development, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antidepressant properties.[5][6] The versatility of the pyrazoline core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. One of the most efficient and widely adopted methods for constructing the pyrazoline ring is the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine and its derivatives.[4] Acid catalysis plays a crucial role in this transformation, facilitating the key steps of the reaction mechanism.

This guide will focus on the acid-catalyzed pathway, providing a detailed mechanistic overview, step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and critical insights for successful execution.

Mechanistic Insights: The Role of Acid Catalysis

The acid-catalyzed cyclization of a chalcone with a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine) to form a 2-pyrazoline proceeds through a well-established reaction pathway. The acid catalyst, typically a protic acid like glacial acetic acid or sulfuric acid, serves to activate both reactants, thereby lowering the activation energy of the reaction.[5][7]

The proposed mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the chalcone by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Hydrazine: The terminal nitrogen atom of the hydrazine derivative, acting as a nucleophile, attacks the activated carbonyl carbon of the chalcone. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Dehydration: A series of proton transfers occur, leading to the formation of a hydroxyl group which is a good leaving group. Subsequent dehydration (loss of a water molecule) yields a hydrazone intermediate.

-

Intramolecular Michael Addition (Cyclization): The second nitrogen atom of the hydrazone then undergoes an intramolecular conjugate (Michael) addition to the β-carbon of the α,β-unsaturated system. This is the key ring-closing step that forms the five-membered pyrazoline ring.

-

Tautomerization and Deprotonation: Finally, tautomerization and deprotonation of the resulting intermediate, regenerating the acid catalyst, leads to the formation of the stable 2-pyrazoline product.

The use of an acid catalyst is crucial as it facilitates both the initial nucleophilic attack on the carbonyl group and the subsequent cyclization step.[8]

Below is a visual representation of the proposed reaction mechanism:

Figure 1: Proposed mechanism for the acid-catalyzed synthesis of 2-pyrazolines from chalcones.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of pyrazolines from chalcones using both conventional heating and microwave-assisted methods. The preliminary synthesis of the chalcone precursor via a Claisen-Schmidt condensation is also included.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of an aryl aldehyde with an aryl ketone to yield the chalcone precursor.

Materials:

-

Substituted acetophenone (10 mmol)

-

Substituted benzaldehyde (10 mmol)

-

Ethanol (20-30 mL)

-

Aqueous Sodium Hydroxide (NaOH, 40%) or Potassium Hydroxide (KOH) pellets

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

1N Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20-30 mL) with stirring.[7]

-

To this solution, slowly add a catalytic amount of aqueous NaOH or a few KOH pellets and continue stirring at room temperature.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate).[9][7]

-

Stir the reaction mixture for a period ranging from 30 minutes to several hours at room temperature, or until a precipitate forms.[7]

-

Once the reaction is complete, pour the mixture into ice-cold water.[7]

-

If a precipitate has not formed, neutralize the mixture with 1N HCl.[7]

-

Collect the solid product by filtration, wash it thoroughly with water to remove excess base, and then with a small amount of cold ethanol.[7]

-

Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

Protocol 2: Acid-Catalyzed Synthesis of Pyrazolines

This protocol describes the cyclization of a chalcone with hydrazine hydrate or a substituted hydrazine to form the pyrazoline ring.

Materials:

-

Chalcone (5 mmol)

-

Hydrazine hydrate (80-100%) or Phenylhydrazine (5.5 mmol)

-

Glacial Acetic Acid (15-20 mL) or Ethanol (20 mL) with a catalytic amount of sulfuric acid.[5][10]

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle or oil bath

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the chalcone (5 mmol) in glacial acetic acid (15-20 mL).[10]

-

Add hydrazine hydrate or phenylhydrazine (5.5 mmol) to the solution.[10]

-

Heat the reaction mixture to reflux (around 80-100°C) for 4-8 hours.[7][10]

-

Monitor the reaction progress using TLC.[7]

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice or ice-cold water.[7][10]

-

Collect the resulting solid precipitate by filtration, wash with water, and dry.[7]

-

Purify the crude pyrazoline derivative by recrystallization from a suitable solvent like ethanol.[7]

Microwave-assisted organic synthesis (MAOS) often leads to significantly reduced reaction times, improved yields, and is considered a more environmentally friendly approach.[11][12][13]

Materials:

-

Chalcone (1 mmol)

-

Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

-

Glacial Acetic Acid (5 mL) or Ethanol (10 mL) with a catalytic amount of acetic acid.[11][14]

-

Microwave reactor with sealed reaction vessels

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a microwave reaction vessel, combine the chalcone (1 mmol), hydrazine hydrate or phenylhydrazine (1.2 mmol), and the chosen solvent system (e.g., glacial acetic acid or ethanol with catalytic acetic acid).[11][14]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120°C) and power (e.g., 150-360 W) for a short duration (e.g., 2-10 minutes).[9][13] Optimal conditions should be determined for specific substrates.

-

After irradiation, cool the vessel to room temperature.

-

Pour the reaction mixture into crushed ice.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified pyrazoline.

The experimental workflow can be summarized in the following diagram:

Sources

- 1. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. ijdra.com [ijdra.com]

- 6. orientjchem.org [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity - ProQuest [proquest.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

FT-IR analysis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole.

Application Note: FT-IR Characterization and Quality Control of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole

Executive Summary

This technical guide outlines the protocol for the vibrational spectroscopic analysis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole (also known as 3,5-diphenyl-2-pyrazoline). As a privileged scaffold in medicinal chemistry, this moiety serves as a precursor for MAO inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1]

This note moves beyond basic spectral listing to provide a self-validating analytical workflow . It focuses on distinguishing the target pyrazoline core from its synthetic precursors (chalcones) and fully aromatic byproducts (pyrazoles) using Fourier Transform Infrared (FT-IR) spectroscopy.

Scientific Context & Chemical Basis

The target molecule is a 2-pyrazoline , a five-membered nitrogenous heterocycle containing one endocyclic double bond (C=N). Unlike fully aromatic pyrazoles, the 4,5-dihydro-1H-pyrazole retains sp³ hybridized carbons at positions 4 and 5, introducing specific vibrational modes absent in the aromatic analogs.

Critical Structural Features for IR Analysis:

-

N1-H Bond: A secondary amine moiety capable of hydrogen bonding.

-

C3=N2 Bond: The imine-like double bond, highly sensitive to conjugation with the C3-phenyl ring.

-

C4/C5 Aliphatic Backbone: Contains methylene (-CH₂-) and methine (-CH-) groups, distinguishing it from the planar aromatic pyrazole.

-

Absence of Carbonyl: The synthesis typically involves the cyclization of a chalcone (α,β-unsaturated ketone). The complete disappearance of the carbonyl band is the primary metric for reaction completion.

Instrumentation & Materials

-

Spectrometer: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50, or equivalent).

-

Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity requirements.

-

Sampling Mode:

-

Preferred: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal (Ease of use, no moisture artifacts).

-

Alternative: KBr Pellet (Transmission mode) – Recommended only if analyzing weak overtone regions or if polymorph characterization is required.

-

Experimental Protocol

Step 1: Sample Preparation (Diamond ATR)

-

Pre-Clean: Ensure the ATR crystal is cleaned with isopropanol and shows a flat baseline (background scan).

-

Loading: Place approximately 2–5 mg of the solid 3,5-diphenyl-4,5-dihydro-1H-pyrazole directly onto the crystal center.

-

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (typically ~80–100 N). Note: Inconsistent pressure leads to variable peak intensities.

Step 2: Data Acquisition Parameters

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving aromatic overtones).

-

Accumulations (Scans): 32 scans (Routine) or 64 scans (High S/N).

-

Apodization: Strong/Beer-Norton (to minimize side-lobes on sharp aromatic peaks).

Data Analysis & Interpretation

The following table synthesizes field data and theoretical assignments for the target molecule.

Table 1: Diagnostic FT-IR Bands for 3,5-Diphenyl-4,5-dihydro-1H-pyrazole

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Secondary Amine | N-H Stretch | 3300 – 3450 | Medium, Broad | Diagnostic for 1H-pyrazolines. Absence indicates N-substitution or oxidation to pyrazole. |

| Aromatic Ring | C-H Stretch (sp²) | 3030 – 3080 | Weak | Multiple bands typical of phenyl rings. |

| Pyrazoline Ring | C-H Stretch (sp³) | 2850 – 2980 | Weak/Medium | Aliphatic C4-H₂ and C5-H. Crucial differentiator from fully aromatic pyrazoles. |

| Imine | C=N Stretch | 1590 – 1620 | Strong | The "heartbeat" of the pyrazoline ring. Conjugated with phenyl.[2] |

| Aromatic Skeleton | C=C Ring Stretch | 1450 – 1580 | Strong | Often appears as a doublet or triplet (1575, 1516 cm⁻¹). |

| C-N Bond | C-N Stretch | 1100 – 1250 | Medium | Mixed mode vibrations involving the N1-C5 and N2-C3 bonds. |

| N-N Bond | N-N Stretch | ~1070 | Weak | Single bond character in pyrazolines (vs. double bond in azo compounds). |

| Aromatic OOP | C-H Bending (Out-of-Plane) | 690 – 760 | Strong | Diagnostic for mono-substituted benzene rings (5 adjacent H). |

Self-Validating Quality Control (QC) System

To ensure the integrity of the synthesized compound, use the "Disappearance/Appearance" logic:

-

The Chalcone Check (Precursor):

-

Look for a strong Carbonyl (C=O) peak at 1650–1670 cm⁻¹ .

-

Pass Criteria: This peak must be absent in the final pyrazoline spectrum. Its presence indicates unreacted starting material.

-

-

The Oxidation Check (Degradant):

-

Look for the loss of aliphatic C-H stretches (2850–2980 cm⁻¹) and the N-H stretch.

-

Pass Criteria: Aliphatic C-H bands must be present . If they disappear, the compound may have oxidized to the fully aromatic 3,5-diphenylpyrazole.

-

Visualized Workflows

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision-making process during spectral analysis.

Caption: Logic gate for validating 3,5-diphenyl-4,5-dihydro-1H-pyrazole synthesis via FT-IR.

Diagram 2: Chemical Structure & Vibrational Mapping

Mapping the specific atoms to their IR signals.

Caption: Correlation between pyrazoline structural motifs and specific FT-IR absorption bands.

References

-

Rani, M., et al. (2016). Vibrational Spectroscopic Studies, HOMO–LUMO and MEP Analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. ResearchGate.

-

Abdulwahid, J., et al. (2025).[3] Synthesis, Identification, and Evaluation of Antibacterial Activity of Some New 4,5-Dihydro-1H-Pyrazoles. ResearchGate.

-

Alex, J. M., & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Chithambarathanu, T., et al. (2025).[4] Vibrational analysis of some pyrazole derivatives. ResearchGate.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Application Note: Antimicrobial Profiling of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives Targeting DNA Gyrase

Executive Summary

The 3,5-diphenyl-4,5-dihydro-1H-pyrazole (pyrazoline) scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial efficacy against multidrug-resistant (MDR) pathogens. Unlike traditional antibiotics that often target cell wall synthesis, recent structure-activity relationship (SAR) studies indicate that these derivatives primarily act by inhibiting bacterial DNA gyrase (Topoisomerase II) , specifically interacting with the ATP-binding site of Subunit B.

This guide provides a validated technical workflow for the synthesis, characterization, and antimicrobial evaluation of these derivatives. It moves beyond standard protocols by integrating molecular docking validation (PDB: 1KZN) with wet-lab MIC determination, ensuring a robust "design-make-test-analyze" cycle.

Mechanism of Action (MOA)

The antimicrobial potency of 3,5-diphenyl-2-pyrazoline derivatives stems from their ability to arrest bacterial DNA replication. The pyrazoline core acts as a bioisostere, fitting into the ATP-binding pocket of DNA gyrase B (GyrB).

Key Mechanistic Interactions:

-

Hydrogen Bonding: The nitrogen atoms of the pyrazoline ring and side-chain hydrazones form critical H-bonds with Asp73 and Gly77 residues in the active site.

-

Hydrophobic Stacking: The 3,5-diphenyl rings engage in

stacking and arene-cation interactions with Asn46 , stabilizing the inhibitor-enzyme complex. -

Result: Inhibition of ATP hydrolysis prevents the introduction of negative supercoils into DNA, leading to replication fork arrest and bacterial cell death.

Visualization: Signaling & Inhibition Pathway

Figure 1: Mechanism of Action showing the cascade from ligand binding at the DNA Gyrase ATP pocket to bacterial cell death.

Experimental Workflow

This workflow integrates chemical synthesis with biological validation. The "Self-Validating" aspect ensures that impure compounds do not proceed to biological testing, preventing false positives.

Figure 2: Integrated workflow from synthesis to SAR analysis. Note the critical QC gate before biological testing.

Detailed Protocols

Protocol A: Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazoles (The Chalcone Route)

Causality: We utilize the Claisen-Schmidt condensation followed by heterocyclization because it allows for modular substitution on the phenyl rings—essential for SAR studies.

Reagents:

-

Substituted Acetophenone (10 mmol)

-

Substituted Benzaldehyde (10 mmol)

-

Phenylhydrazine (20 mmol)

-

Sodium Hydroxide (40%)

-

Ethanol (Absolute)

-

Glacial Acetic Acid[1]

Step-by-Step Methodology:

-

Chalcone Formation (Intermediate):

-

Dissolve acetophenone and benzaldehyde in 20 mL ethanol.

-

Add 10 mL of 40% NaOH dropwise at 0-5°C (Ice bath). Why: Low temperature prevents polymerization of the aldehyde.

-

Stir for 4-6 hours at room temperature. The mixture will thicken and precipitate the chalcone.

-

Neutralize with dilute HCl, filter, and recrystallize from ethanol.

-

-

Pyrazoline Cyclization:

-

Dissolve the purified chalcone (0.01 mol) in 20 mL glacial acetic acid.

-

Add phenylhydrazine (0.02 mol).

-

Reflux for 6-8 hours. Why: Acetic acid acts as both solvent and catalyst for the cyclization.

-

Pour the hot reaction mixture into crushed ice with constant stirring.

-

Filter the resulting precipitate.

-

-

Purification (Critical):

-

Recrystallize from ethanol/DMF mixtures.

-

Validation: Confirm structure via IR (C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (characteristic ABX pattern of pyrazoline protons at

3.0-5.0 ppm).

-

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines. Causality: Broth microdilution is preferred over disc diffusion for these derivatives due to the poor water solubility of pyrazolines, which limits diffusion in agar.

Materials:

-

Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Media: Mueller-Hinton Broth (MHB).

-

Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride).

Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Compound Prep: Dissolve derivative in DMSO (Stock: 10 mg/mL). Note: Final DMSO concentration in the well must be <1% to avoid toxicity to bacteria.

-

Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 500

g/mL to 0.9 -

Incubation: Add 10

L of inoculum to each well. Incubate at 37°C for 24 hours. -

Readout: Add 20

L Resazurin.-

Blue/Purple: No growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic activity).

-

-

Control: Ciprofloxacin (Positive) and DMSO-only (Negative).

Data Analysis & SAR Insights

The following table summarizes the impact of substituents on the phenyl rings based on aggregated data from recent studies.

Table 1: Structure-Activity Relationship (SAR) of 3,5-Diphenyl-pyrazoline Derivatives

| Substituent (R) | Position | Effect on MIC (S. aureus) | Mechanistic Insight |

| -H | Unsubstituted | Moderate (>64 | Baseline lipophilicity; weak binding. |

| -Cl | Para (4-Cl) | High Potency (4-8 | Halogen bonding enhances fit in hydrophobic pocket [1, 5]. |

| -NO | Para (4-NO | High Potency (2-4 | Strong electron-withdrawing group increases acidity/binding affinity [5]. |

| -F | Ortho (2-F) | Highest Potency (<1 | Metabolic stability + specific interaction with GyrB residues [2]. |

| -OCH | Para | Low Potency (>128 | Electron-donating groups often reduce efficacy in this scaffold. |

Senior Scientist Note: The presence of an electron-withdrawing group (EWG) at the para position of the phenyl ring attached to C-5 or N-1 is the strongest predictor of high antimicrobial activity.

References

-

Molecular Docking Study of Pyrazoline Derivatives against Topoisomerase II and DNA Gyrase Subunit B. Frontiers in Health Informatics.[2][3] (2025).[2][4][5][6][7] Link

-

SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC - NIH. (2020).[6] Link

-

Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffolds. MDPI. (2023).[6] Link

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. (2022).[6] Link

-

Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. ResearchGate. (2016).[5][8] Link

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. (2015).[9] Link

Sources

- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. meddocsonline.org [meddocsonline.org]

- 9. ajpp.in [ajpp.in]

Application Notes and Protocols for the Anticancer Evaluation of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Analogues

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer potential of 3,5-diphenyl-4,5-dihydro-1H-pyrazole analogues. This document outlines a strategic workflow, from initial cytotoxicity screening to detailed mechanistic studies, ensuring a thorough and scientifically rigorous assessment. The protocols provided are designed to be self-validating and are grounded in established methodologies.

Introduction: The Promise of Pyrazole Analogues in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, the 3,5-diphenyl-4,5-dihydro-1H-pyrazole core and its analogues have garnered significant interest due to their demonstrated broad-spectrum pharmacological activities, including potent anticancer effects.[3][4] These compounds have been reported to exert their anticancer action through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways essential for tumor growth and survival.[5][6][7][8] This guide provides a robust framework for the preclinical evaluation of novel analogues within this chemical class.

Strategic Workflow for Anticancer Evaluation

A systematic and tiered approach is crucial for the efficient and effective evaluation of novel chemical entities. The following workflow is recommended to progress from broad-based screening to in-depth mechanistic elucidation.

Figure 1: A tiered workflow for the anticancer evaluation of pyrazole analogues.

Phase 1: Primary Cytotoxicity Screening

The initial step involves assessing the general cytotoxic effects of the synthesized 3,5-diphenyl-4,5-dihydro-1H-pyrazole analogues against a panel of human cancer cell lines. This broad screening helps identify active compounds and potential cancer types that are sensitive to this chemical class.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]

Rationale: This assay is a rapid, sensitive, and widely accepted method for initial cytotoxicity screening. It provides a quantitative measure of cell viability and allows for the determination of the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), PC-3 (prostate))[9]

-

Normal cell line (e.g., MCF-10A, AGO1522) for selectivity assessment[5][9]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3,5-diphenyl-4,5-dihydro-1H-pyrazole analogues dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the pyrazole analogues in culture medium. The final concentrations should typically range from 0.1 to 100 µM.[5] Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[2][6]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.[10]

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Phase 2: Lead Compound Identification and Selectivity

Compounds that exhibit significant cytotoxicity in the primary screening are further evaluated to determine their potency and selectivity.

Data Presentation: IC50 Values of Representative Pyrazole Analogues

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |

| Compound 3f | MDA-MB-468 (24h) | 14.97 | Paclitaxel | 49.90 | [5][10] |

| Compound 3f | MDA-MB-468 (48h) | 6.45 | Paclitaxel | 25.19 | [5][10] |

| Compound 7a | HepG2 | 6.1 | Doxorubicin | 24.7 | [11] |

| Compound 7b | HepG2 | 7.9 | Doxorubicin | 24.7 | [11] |

| Compound 3i | PC-3 | 1.24 | Doxorubicin/Sorafenib | - | [6] |

| Compound 11 | U251 | 11.9 | Cisplatin | - | [12] |

| Compound b17 | HepG-2 (48h) | 3.57 | Cisplatin | 8.45 | [13] |

Rationale for Selection: A potent anticancer agent should ideally exhibit high toxicity towards cancer cells while sparing normal cells. The selectivity index (SI) is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity.

Phase 3: Unraveling the Mechanism of Action

Once lead compounds with favorable potency and selectivity are identified, the focus shifts to understanding their mechanism of action.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle.[5] Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell division.

Rationale: Flow cytometry with propidium iodide (PI) staining is a standard method to quantify the DNA content of cells and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Selected cancer cell line

-

Lead pyrazole analogue(s)

-

Complete cell culture medium

-

Propidium Iodide (PI) staining solution with RNase

-

Phosphate Buffered Saline (PBS)

-

Ethanol (70%, ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the lead pyrazole analogue at its IC50 concentration for 24 or 48 hours.[14]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase. Incubate for 30 minutes in the dark at room temperature.[14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A common strategy for cancer therapy is to induce apoptosis in tumor cells.[5]

Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[11]

Materials:

-

Selected cancer cell line

-

Lead pyrazole analogue(s)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the lead pyrazole analogue at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Figure 2: A potential signaling pathway for pyrazole-induced apoptosis.[5][7][8][10]

Further Mechanistic Studies

Based on the results from the cell cycle and apoptosis assays, further investigations can be conducted to pinpoint the specific molecular targets and pathways involved. These may include:

-

Reactive Oxygen Species (ROS) Measurement: Some pyrazole derivatives have been shown to induce apoptosis through the generation of ROS.[5][10]

-